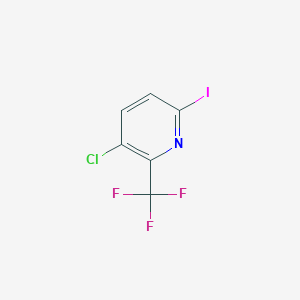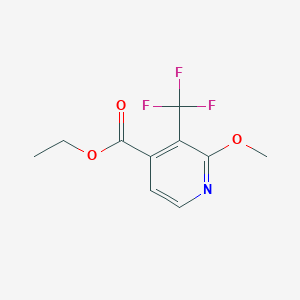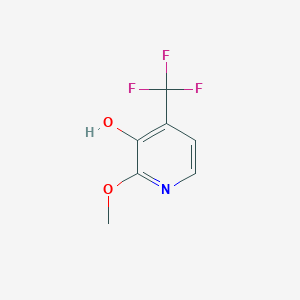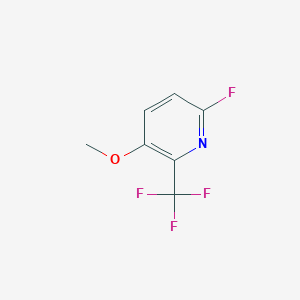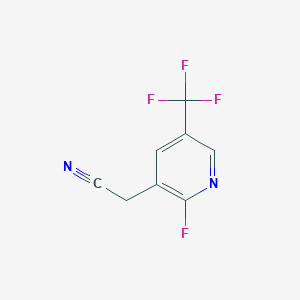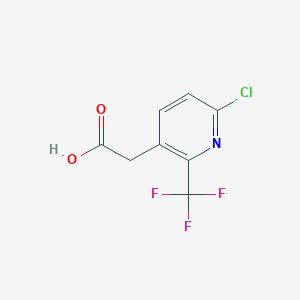
6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde” consists of 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde is used as an intermediate in the synthesis of heterocyclic compounds. Eichler et al. (1976) utilized ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, Attaby et al. (2007) used nicotinaldehyde in the synthesis of heterocyclic compounds with antiviral activity (Attaby et al., 2007).
Development of Anti-Infective Agents
Mulder et al. (2013) reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents. This process emphasized trifluoromethylation of aryl iodide using cost-effective methods (Mulder et al., 2013).
Catalysis and Enzymatic Studies
French et al. (2010) characterized nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, and found nicotinaldehyde to be a potent inhibitor, providing insights into their catalytic mechanism (French et al., 2010). Additionally, Liu et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate in acylation reactions, an application in organic synthesis and catalysis (Liu et al., 1996).
Molecular Structure and Bonding Analysis
Kovács et al. (1996) conducted a theoretical study on 2-trifluoromethylphenol, a compound similar in structure to this compound, to understand intramolecular hydrogen bonding and molecular geometry, contributing to knowledge in physical chemistry and molecular modeling (Kovács et al., 1996).
Synthesis of Novel Compounds
Bonacorso et al. (2014) described the synthesis of a new series of compounds from the hydrolysis of alkyl(aryl/heteroaryl) substituted derivatives related to this compound (Bonacorso et al., 2014). Xu et al. (2013) reported an efficient, solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes, illustrating the compound's role in green chemistry and material science (Xu et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHSKNWRXFQNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



